molecular formula C22H23N5O2S2 B2933564 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide CAS No. 872998-29-3

4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2933564
CAS No.: 872998-29-3
M. Wt: 453.58
InChI Key: GJGUAWIINQMMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolopyridazine core, a sulfonamide group, and a sulfanyl-substituted phenyl ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of research.

Properties

IUPAC Name

4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S2/c1-16-3-7-18(8-4-16)15-30-22-12-11-20-24-25-21(27(20)26-22)13-14-23-31(28,29)19-9-5-17(2)6-10-19/h3-12,23H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUAWIINQMMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenated intermediates and nucleophiles such as thiols or amines are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolopyridazine core and the sulfonamide group are key to its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.

    Sulfonamide Derivatives: Compounds with sulfonamide groups are known for their antibacterial and enzyme inhibitory properties.

    Pyridazine Derivatives: These compounds have a pyridazine ring and are used in various medicinal chemistry applications.

Uniqueness

4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

4-Methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide, commonly referred to as MP-A08, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in oncology. This article explores its structure, mechanism of action, and biological effects based on recent research findings.

Chemical Structure and Properties

MP-A08 has a complex molecular structure characterized by the presence of a sulfonamide group attached to a triazole-pyridazine moiety. The molecular formula is C27H25N3O4S2C_{27}H_{25}N_3O_4S_2 with a molecular weight of approximately 519.6 g/mol. The compound's structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC27H25N3O4S2
Molecular Weight519.6 g/mol
IUPAC Name4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide
InChI KeyFLDBNMYJUMAXDQ-UHFFFAOYSA-N

MP-A08 functions primarily as an ATP-competitive inhibitor of sphingosine kinases (SK1 and SK2). It has been shown to inhibit these kinases with Ki values of 27 µM and 6.9 µM respectively. This inhibition leads to several downstream effects that are crucial in cancer biology:

  • Induction of Apoptosis : By inhibiting sphingosine kinase activity, MP-A08 promotes apoptosis in cancer cells.
  • Inhibition of Angiogenesis : The compound also exhibits properties that inhibit the formation of new blood vessels, which is vital for tumor growth and metastasis.

Biological Activity

The biological activity of MP-A08 has been assessed through various studies focusing on its anticancer properties. Notably, it has demonstrated significant cytotoxic effects against several cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that MP-A08 exhibits potent cytotoxicity against human breast cancer cell lines (e.g., MCF-7). Comparisons with standard chemotherapeutics indicate that MP-A08 may offer similar or enhanced efficacy in inhibiting cell proliferation.
  • Antitumor Activity in Animal Models : Preclinical studies utilizing animal models have indicated that treatment with MP-A08 results in reduced tumor size and improved survival rates compared to untreated controls.
  • Mechanistic Studies : Research has elucidated that the compound's mechanism involves modulation of sphingolipid metabolism, leading to altered cellular signaling pathways associated with cancer progression.

Comparative Analysis

To further understand the efficacy of MP-A08, it is beneficial to compare it with other known compounds within the same class.

Table 2: Comparison of Biological Activities

CompoundTarget KinaseKi (µM)Anticancer ActivityReference
MP-A08SK1/SK227/6.9HighPubChem
Compound XSK115ModerateStudy A
Compound YSK210HighStudy B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.